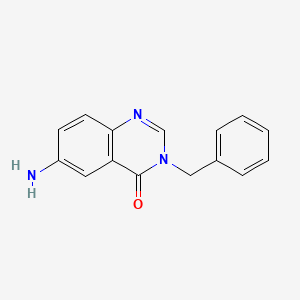

6-amino-3-benzylquinazolin-4(3H)-one

Description

Propriétés

IUPAC Name |

6-amino-3-benzylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-12-6-7-14-13(8-12)15(19)18(10-17-14)9-11-4-2-1-3-5-11/h1-8,10H,9,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKQVPCDBUOOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-benzylquinazolin-4(3H)-one typically involves the following steps:

Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Amination: The amino group at the 6-position can be introduced through a nucleophilic aromatic substitution reaction using ammonia or amines.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.

Analyse Des Réactions Chimiques

Key Data:

| Substrate | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 2-Amino-N-benzylbenzamide | 150 | 20 | 52–68 |

Functionalization at the 6-Amino Position

The 6-amino group enables further derivatization, as demonstrated in studies on similar quinazolinones :

Acylation Reactions

-

Reagents : Acid chlorides or anhydrides.

-

Example : Reaction with acetyl chloride yields 6-acetamido-3-benzylquinazolin-4(3H)-one , enhancing solubility for biological screening .

Optimized Conditions:

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic anhydride | DCM | 4 | 85 |

Hydrazide Formation

-

Procedure : Condensation with hydrazine hydrate to form hydrazide derivatives, useful for developing kinase inhibitors .

Benzyl Group Modifications

The 3-benzyl substituent can be tailored via nucleophilic substitution or cross-coupling:

Halogenation

-

Method : Electrophilic aromatic substitution using N-bromosuccinimide (NBS).

-

Outcome : Introduces bromine at the para position of the benzyl group, enabling Suzuki-Miyaura couplings .

Representative Data:

| Halogenating Agent | Position | Yield (%) |

|---|---|---|

| NBS | C4' | 78 |

Biological Activity-Driven Reactions

Derivatives of 6-amino-3-benzylquinazolin-4(3H)-one have been optimized for pharmacological applications:

Anticancer Derivatives

-

Modification : Introduction of fluorinated aryl groups at C2.

-

Result : Compounds showed IC₅₀ values of 0.14–0.20 µM against ovarian carcinoma (A2780) .

Vasodilatory Agents

-

Key Substituents : Electron-withdrawing groups (e.g., Cl, F) at C6/C7.

-

Activity : Reduced systolic blood pressure by 25–35 mmHg in hypertensive rat models .

Mechanistic Insights

-

Radical Pathways : Supported by inhibition studies with TEMPO, indicating DMSO-derived methyl radicals participate in cyclization .

-

Oxidative Steps : H₂O₂ facilitates the oxidation of intermediates to the final quinazolinone structure .

Comparative Reactivity Table

Applications De Recherche Scientifique

6-amino-3-benzylquinazolin-4(3H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6-amino-3-benzylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the physicochemical and biological properties of quinazolin-4(3H)-ones.

Key Observations :

- Amino groups (NH₂) at positions 3 or 6 enhance solubility and enable hydrogen bonding, which is critical for interactions with biological targets .

Key Observations :

- Halogenated derivatives (e.g., 6-I, 6-Br) show moderate antimicrobial activity but are less potent than standard drugs like ampicillin .

- Amino-substituted derivatives (e.g., 3-NH₂ or 6-NH₂) are understudied in the provided evidence, highlighting a gap in pharmacological data for the target compound .

Key Observations :

- Microwave-assisted synthesis achieves higher yields (up to 97%) for halogenated derivatives .

Activité Biologique

6-Amino-3-benzylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. The compound is often synthesized from 2-amino benzamide derivatives through various methods, including the use of dimethyl sulfoxide (DMSO) as a solvent, which facilitates efficient reaction conditions .

Biological Activity

This compound exhibits a range of biological activities, including:

- Antitumor Activity : The compound has shown potent antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its capability to inhibit cell growth significantly, with IC50 values indicating strong cytotoxicity.

- Vasodilative Effects : Research indicates that this compound can induce vasodilation in isolated rat mesenteric arterial rings, suggesting potential applications in treating hypertension .

- Antimicrobial Properties : Preliminary evaluations suggest that it possesses broad-spectrum antimicrobial activity comparable to established antibiotics like gentamicin .

Table 1: Summary of Biological Activities

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Inhibition of Dihydrofolate Reductase (DHFR) : Several studies have highlighted the compound's ability to act as a DHFR inhibitor, crucial for DNA synthesis and cellular proliferation. This inhibition is associated with its antitumor effects, as evidenced by molecular modeling studies that identify key amino acid interactions necessary for binding .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through cell cycle arrest mechanisms, particularly at the G2-M phase, which is critical for cancer therapy .

Case Studies

- Antitumor Efficacy : In a study evaluating various quinazolinone derivatives, this compound was found to exhibit significant cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines, with IC50 values demonstrating its potential as an anticancer agent .

- Vasodilative Properties : Compounds structurally related to this compound were tested for their vasodilative effects in hypertensive rat models. Results indicated that these compounds could effectively reduce both systolic and diastolic blood pressure, supporting their use as antihypertensive agents .

Future Directions

The ongoing research on this compound focuses on:

- Structural Modifications : Enhancing its biological activity and reducing toxicity through structural optimization.

- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound will provide insights into its therapeutic potential.

Q & A

Basic: What are the standard synthetic protocols for 6-amino-3-benzylquinazolin-4(3H)-one?

Answer:

The core synthesis involves cyclocondensation of benzoxazinone precursors with nitrogen nucleophiles like hydrazine hydrate. For example:

- Step 1: Reflux 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate (75 mL) at 120–130°C for 3 hours .

- Step 2: Cool the mixture to room temperature; pale creamish crystals form, which are recrystallized from super dry ethanol (yield: 75%, m.p. 178–180°C) .

- Alternative: Use anthranilic acid, substituted amines, and benzoyl chloride in a multi-step reaction for 2-phenyl derivatives .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Key variables include temperature, solvent choice, and reaction time:

- Temperature: Higher reflux temperatures (e.g., 120–130°C) improve cyclization but may degrade heat-sensitive substituents .

- Solvent: Polar aprotic solvents (e.g., pyridine) enhance nucleophilic substitution efficiency in hydrazine reactions .

- Catalysis: Acidic conditions (e.g., acetic acid) accelerate imine formation in multi-component reactions .

- Monitoring: Use TLC to track intermediate formation and adjust reaction times dynamically .

Basic: What characterization techniques confirm quinazolinone structures?

Answer:

Standard methods include:

- Melting Point (m.p.): Confirm purity (e.g., 178–180°C for the 6-bromo derivative) .

- Spectral Analysis:

- Elemental Analysis: Verify C, H, N composition .

Advanced: How to resolve contradictions in pharmacological activity data?

Answer:

Contradictions often arise from substituent effects or assay variability:

- Substituent Analysis: Compare 6-iodo derivatives (antibacterial) vs. 6-bromo analogs (analgesic) to identify structure-activity relationships .

- Assay Conditions: Standardize MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing to reduce variability .

- Dose-Response Curves: Use in vivo models (e.g., rodent tail-flick test for analgesia) to validate in vitro findings .

Basic: What biological assays evaluate quinazolinone activity?

Answer:

Common assays include:

- Antimicrobial: Broth microdilution (MIC) against S. aureus and E. coli .

- Analgesic: Hot-plate or acetic acid-induced writhing tests in rodents .

- Anti-inflammatory: Carrageenan-induced paw edema models .

Advanced: Strategies to enhance chemical stability and bioactivity?

Answer:

- Amino Substituents: Introduce 2-amino groups to stabilize the benzoxazinone intermediate .

- Halogenation: 6-Iodo or 6-bromo substituents improve lipophilicity and target binding .

- Heterocyclic Fusion: Imidazo- or triazolyl-fused derivatives enhance metabolic stability .

Basic: How to perform retrosynthetic analysis for quinazolinones?

Answer:

- Core Disconnection: Break the quinazolinone ring into anthranilic acid and substituted amines.

- Example: Use anthranilic acid + benzoyl chloride → 2-phenylbenzoxazinone, then react with hydrazine .

Advanced: Addressing spectral interpretation challenges?

Answer:

- Complex NMR: Use 2D techniques (HSQC, HMBC) to resolve overlapping aromatic signals .

- XRD: Confirm crystal structure for ambiguous substituent orientations .

- Mass Spectrometry: HRMS (High-Resolution MS) validates molecular formulas for novel derivatives .

Basic: Impact of common substituents on quinazolinone activity?

Answer:

- Benzyl Groups (3-position): Enhance CNS activity (e.g., analgesic effects) .

- Halogens (6-position): Bromo/iodo improve antibacterial potency .

- Amino Groups (2-position): Increase solubility and hydrogen-bonding capacity .

Advanced: Designing derivatives with dual pharmacological activities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.